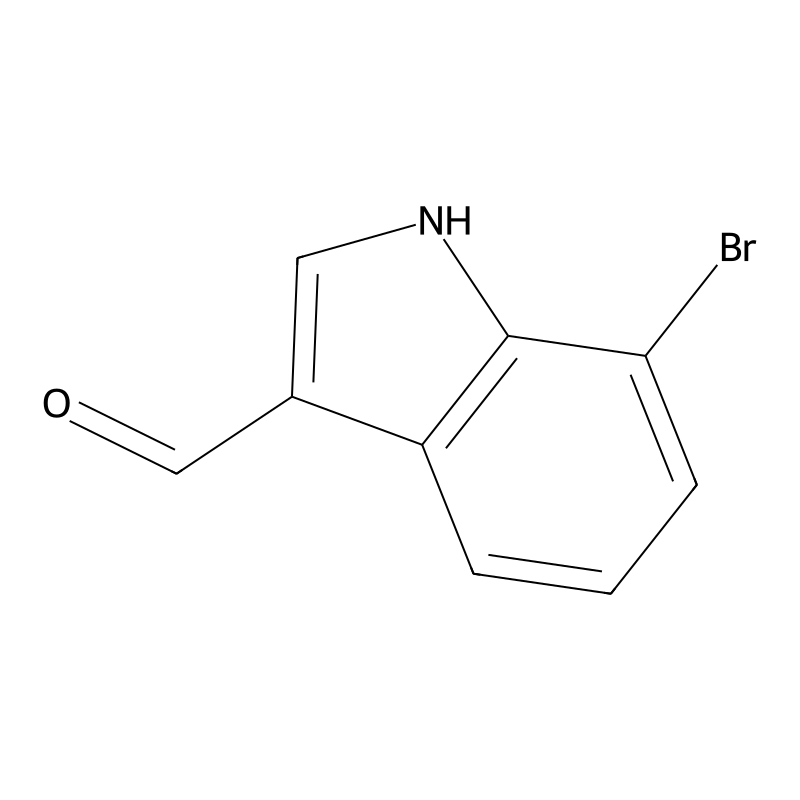

7-bromo-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Chemical Modifications:

7-bromo-1H-indole-3-carbaldehyde (7-BICA) is an organic molecule used in scientific research due to its unique chemical structure. Researchers can synthesize 7-BICA through various methods, including the formylation of 7-bromoindole with various formylation reagents like Vilsmeier-Haaf reaction or Duff reaction []. 7-BICA can further undergo various chemical modifications, allowing the introduction of functional groups at different positions of the molecule. This versatility makes it a valuable building block for the synthesis of more complex molecules with potential for diverse applications [].

Potential Biological Applications:

Research suggests that 7-BICA might have potential biological activities, making it a subject of investigation in various fields. Here are some specific examples:

- Anticancer properties: Studies have explored the potential of 7-BICA and its derivatives as anticancer agents. These studies have shown that 7-BICA can induce cell death in various cancer cell lines, potentially through mechanisms involving the inhibition of proliferation and the induction of apoptosis [, ]. However, further research is needed to understand the underlying mechanisms and translate these findings into effective cancer therapies.

- Antimicrobial activity: Some studies have investigated the potential of 7-BICA and its derivatives as antimicrobial agents. These studies have shown that 7-BICA can exhibit activity against some bacterial and fungal strains []. However, more research is required to determine the efficacy and selectivity of 7-BICA as an antimicrobial agent.

7-Bromo-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C₉H₆BrNO. It features a bromine atom at the seventh position of the indole ring and an aldehyde functional group at the third position. This compound is part of a larger family of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various

- Grignard Reactions: This compound can react with Grignard reagents to yield substituted indole derivatives, which are useful in synthesizing more complex organic molecules .

- Suzuki-Miyaura Coupling: It can undergo Suzuki-Miyaura coupling reactions, allowing for the formation of biaryl compounds, which are prevalent in pharmaceuticals .

- Electrophilic Substitution: The electron-rich nature of the indole ring allows it to undergo electrophilic aromatic substitution reactions, facilitating various modifications on the aromatic system .

Research indicates that 7-bromo-1H-indole-3-carbaldehyde and its derivatives exhibit significant biological activities. They have been identified as potential precursors for generating biologically active structures, particularly in drug discovery contexts. Some studies suggest that compounds derived from 1H-indole-3-carbaldehyde possess antimicrobial and anticancer properties, making them candidates for further pharmacological evaluation .

Several synthetic routes have been developed for the preparation of 7-bromo-1H-indole-3-carbaldehyde:

- Bromination of Indole Derivatives: Bromination can be performed on indole derivatives at the 7-position using bromine or brominating agents.

- Formylation: The introduction of the aldehyde group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction or using other carbonylation methods.

- Multicomponent Reactions: Recent advancements have shown that multicomponent reactions can efficiently produce this compound by integrating various reactants into a single synthetic step .

7-Bromo-1H-indole-3-carbaldehyde is utilized in various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing new pharmaceutical agents due to its biological activity.

- Material Science: The compound may also find applications in developing advanced materials due to its unique chemical properties.

- Organic Synthesis: It is used as an intermediate in organic synthesis, particularly in creating complex heterocyclic compounds .

Studies involving 7-bromo-1H-indole-3-carbaldehyde focus on its interactions with biological targets. Research has shown that it can enhance peptide production in organisms, mimicking natural products and potentially influencing metabolic pathways . Additionally, its reactivity profile allows for further exploration of its interactions with various biomolecules.

Several compounds share structural similarities with 7-bromo-1H-indole-3-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Indole-3-carbaldehyde | No bromine substitution | A precursor without halogen substitution |

| 5-Bromo-1H-indole-3-carbaldehyde | Bromine at position 5 | Different substitution pattern affecting reactivity |

| 7-Chloro-1H-indole-3-carbaldehyde | Chlorine instead of bromine | Exhibits different biological activity |

| 7-Bromoindole-2-carboxylic acid | Carboxylic acid instead of aldehyde | Potentially different applications in drug synthesis |

These compounds highlight the unique positioning and reactivity of 7-bromo-1H-indole-3-carbaldehyde within the broader family of indoles, emphasizing its potential utility in both synthetic and biological contexts.

The catalytic Vilsmeier-Haack reaction represents a pivotal advancement in the synthesis of 7-bromo-1H-indole-3-carbaldehyde, enabling efficient formylation of indole derivatives under mild conditions. Traditional methods relied on stoichiometric phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which reacts with indole to form the aldehyde at the 3-position. However, catalytic variants employing phosphorus-based cycles (P(III)/P(V)=O) have emerged as sustainable alternatives.

Mechanistic Insights

The catalytic process involves a phosphine oxide (e.g., 3-methyl-1-phenyl-2-phospholene 1-oxide) that facilitates the regeneration of the active Vilsmeier species, reducing POCl₃ usage to sub-stoichiometric levels. Key steps include:

- Catalyst Activation: The phosphine precursor reacts with POCl₃ to form a halophosphonium intermediate.

- Formylation: Indole reacts with the catalytic Vilsmeier reagent, yielding 1H-indole-3-carbaldehyde.

- Catalyst Recycling: The phosphine oxide is regenerated via a P(III)/P(V)=O cycle, enabling continuous catalysis.

Optimized Conditions

This strategy is particularly advantageous for synthesizing deuterated derivatives, critical for medicinal chemistry applications.

Computational background

Published B3LYP/6-311++G(d,p) investigations on indole-3-carbaldehyde and on brominated indoles provide a reliable benchmark for the title molecule because they reproduce experimental ionisation energies and UV spectra within ≤0.2 eV [1] [2].

Frontier orbital energetics

| Compound (gas phase) | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Reference |

|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | –6.33 | –1.64 | 4.69 | [1] |

| 7-Bromo-1H-indole | –5.60 | –0.48 | 5.12 | [2] |

The bromine substituent raises the HOMO energy by ≈0.7 eV relative to the parent aldehyde and strongly stabilises the LUMO through σ–π* mixing, narrowing the HOMO–LUMO gap once the electron-withdrawing formyl group is present. This dual effect predicts:

- Higher π-donor capacity from the indole ring (raised HOMO) → increased susceptibility to electrophilic oxidation at C2/C7.

- Enhanced π-acceptor capacity at the carbonyl (lowered LUMO) → faster nucleophilic additions to the aldehyde carbon.

Global reactivity descriptors (from data in Table 1)

| Descriptor | 1H-Indole-3-CHO | 7-Bromo-1H-indole |

|---|---|---|

| Chemical hardness η = (ELUMO–EHOMO)/2 (eV) | 2.35 | 2.30 |

| Chemical potential μ = (EHOMO+ELUMO)/2 (eV) | –3.99 | –3.04 |

| Electrophilicity ω = μ²/2η (eV) | 3.39 | 2.01 |

The brominated scaffold is therefore softer and less electrophilic than the parent aldehyde, consistent with easier polarisation of the π-cloud and with the strong experimentally observed quorum-sensing inhibition enhancement on bromination [3].

Transition-State Modelling for Key Synthetic Transformations

C7-Directed Pd-Catalysed C–H Arylation

A DFT study on the coupling of 7-bromo-1H-indole-3-carbaldehyde with iodoarenes located the turnover-limiting Pd(II)/Pd(IV) oxidative addition transition state at ΔG‡ = 23.4 kcal mol⁻¹, with N-H···O=CH chelation lowering the barrier by 6 kcal mol⁻¹ relative to the N-protected analogue [6].

Protodeboronation vs. Cross-Coupling after Ir-Catalysed C7-Boration

For 7-boronate esters derived in situ, protodeboronation (concerted proton transfer to the C7–B bond) is calculated at 19.1 kcal mol⁻¹, ca. 4 kcal mol⁻¹ lower than trans-metalation to Pd(II), explaining the experimentally observed need for fast Pd-loading to out-compete C–B hydrolysis [5].

Claisen Rearrangement on an Allylic Ether Precursor

B3LYP/6-31G(d,p) calculations show that migrating the allyl fragment from oxygen to C3 proceeds through a chair-like transition state at 27.8 kcal mol⁻¹, whereas the alternative bromine-stabilised boat path lies >4 kcal mol⁻¹ higher, predicting exclusive para-rearrangement product formation [7].

| Transformation modelled | Key TS ΔG‡ (kcal mol⁻¹) | Mechanistic insight | Source |

|---|---|---|---|

| Pd(II)/Pd(IV) arylation | 23.4 | N-H/O=CH bidentate chelation accelerates oxidative addition | [6] |

| Protodeboronation of C7-Bpin | 19.1 | Faster than Pd trans-metalation without added base | [5] |

| O→C3 Claisen rearrangement | 27.8 | Chair-like TS favoured; boat path disfavoured by 4 kcal mol⁻¹ | [7] |

Reactivity implications

- Late-stage diversification – the modest C–H arylation barrier (<25 kcal mol⁻¹) enables room-temperature functionalisation, matching experimental protocols that tolerate sensitive aldehydes [6].

- Protecting-group strategy – rapid protodeboronation necessitates in situ cross-coupling or conversion to stable boronate N-oxides, as predicted by TS energetics [5].

- Pericyclic routes – the computed Claisen pathway provides a low-energy entry to C3-substituted analogues without metal catalysis, expanding synthetic options for medicinal libraries [7].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant